Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid [2.2.2] azabicyclo framework. Its structure includes:
- A bicyclo[2.2.2]octane core with nitrogen at position 2.
- A methyl ester group at position 2.
- An amino group at position 5.
This compound is a key intermediate in medicinal chemistry, particularly for synthesizing rigid peptide mimetics or enzyme inhibitors due to its constrained geometry .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)11-5-6-2-3-8(11)7(10)4-6/h6-8H,2-5,10H2,1H3 |
InChI Key |
ZNARIJZRRURANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base to introduce the methyl ester group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Table 1: Comparison of Key Bicyclo[2.2.2]octane Derivatives
Key Observations :
- Substituent Position: The amino group’s position (3 vs. 6) significantly affects physical properties. For example, trans-3-amino derivatives exhibit lower melting points than cis isomers due to reduced crystal packing efficiency .
- Ester Group : Methyl and ethyl esters are smaller, favoring solubility, while tert-butyl esters enhance steric protection and stability .
- Functional Group Diversity: The 6-carboxylic acid derivative (C10H15NO4) enables conjugation with amines or alcohols, expanding its utility in prodrug design .
Bicyclo[2.2.1]heptane and Other Ring Systems
Table 2: Comparison with Smaller/Larger Bicyclic Systems
Key Observations :
- Unsaturation : The presence of a double bond (e.g., in [3.2.1]oct-6-ene) introduces conformational flexibility, which may modulate binding affinity in biological targets .
- Heteroatom Inclusion : Thia-aza systems (e.g., [4.2.0]) are prevalent in β-lactam antibiotics, highlighting structural parallels to bioactive molecules .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate?
The compound is synthesized via multistep protocols involving bicyclic lactam intermediates. A key step includes low-temperature (-78°C) reactions in anhydrous solvents like dichloromethane, using reagents such as methoxytrimethylsilane and trimethylsilyl triflate (TMSOTf) to activate carbonyl groups. Subsequent reduction and deprotection steps (e.g., using triethylsilane) yield the amino-functionalized bicyclic structure. Final purification via silica gel chromatography ensures high purity .
Q. Which analytical methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and confirms bicyclic scaffold integrity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. Differential Scanning Calorimetry (DSC) determines thermal stability, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for intermediates) .
Q. How is this compound utilized as a building block in medicinal chemistry?
Its rigid bicyclo[2.2.2]octane scaffold serves as a bioisostere for aromatic rings, improving metabolic stability and solubility in drug candidates. For example, it replaces phenyl groups in protease inhibitors to reduce hydrophobicity while maintaining target binding. Applications include GLP-1 receptor agonists and kinase inhibitors, leveraging its hydrogen-bonding capabilities with protein targets .
Advanced Research Questions
Q. What strategies address stereochemical challenges during synthesis?
Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can control stereochemistry. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate) are synthesized using enantioselective hydrogenation, achieving >99% enantiomeric excess (ee). Deprotection under mild acidic conditions (HCl/dioxane) preserves stereochemical integrity .
Q. How do structural modifications influence biological activity?
Comparative Structure-Activity Relationship (SAR) studies reveal that substituting the 6-amino group with bulkier substituents (e.g., tert-butyl) enhances GLP-1 receptor binding affinity by 10-fold, while replacing the methyl ester with ethyl reduces metabolic clearance. Such modifications are guided by molecular docking and free-energy perturbation simulations .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, enzyme isoforms). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR, ITC) are recommended. For instance, conflicting reports on antimicrobial activity require Minimum Inhibitory Concentration (MIC) retesting under controlled redox conditions .
Q. What computational approaches optimize its physicochemical properties?
Density Functional Theory (DFT) calculates partial charges to guide solubility enhancements (e.g., introducing polar groups at the 2-carboxylate position). Molecular Dynamics (MD) simulations predict membrane permeability, while QSAR models prioritize derivatives with balanced LogP (1–3) and topological polar surface area (TPSA < 90 Ų) .
Q. What methodologies improve metabolic stability in vivo?
Deuterium incorporation at metabolically labile sites (e.g., α to the ester group) reduces CYP450-mediated oxidation. Prodrug strategies (e.g., tert-butyl ester masking) enhance oral bioavailability, as demonstrated in preclinical PK studies with Caco-2 cell models and hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
